

Propargyl-PEG6-Boc molecular weight and formula

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Compound of Interest

Compound Name: *Propargyl-PEG6-Boc*

Cat. No.: *B610268*

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In-Depth Technical Guide: Propargyl-PEG6-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, applications, and experimental considerations for **Propargyl-PEG6-Boc**, a heterobifunctional linker crucial in bioconjugation and drug development.

Core Molecular Data

Propargyl-PEG6-Boc, also known as t-Boc-N-Amido-PEG6-propargyl, is a versatile molecule featuring a terminal alkyne group for "click" chemistry, a six-unit polyethylene glycol (PEG) spacer to enhance solubility, and a Boc-protected amine for subsequent functionalization.

Property	Value	References
Chemical Formula	C20H37NO8	[1][2][3]
Molecular Weight	419.51 g/mol	[1][2]
Exact Mass	419.2519	[3]
CAS Number	1262991-52-5	[1][2][3]
Purity	>98%	[1][3]
Appearance	Solid powder	[3]
Solubility	DMSO, DCM, DMF	[1]
Storage	-20°C	[1]

Key Applications in Research and Drug Development

Propargyl-PEG6-Boc is a key reagent in several advanced biochemical and pharmaceutical applications:

- **PROTAC® Development:** It serves as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][4][5] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[2][4][5] The PEG component of the linker improves the solubility and pharmacokinetic properties of the resulting PROTAC®.
- **Click Chemistry:** The terminal propargyl group enables covalent modification of azide-containing molecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. [1][2][6] This highly specific and efficient reaction is widely used for bioconjugation, such as labeling proteins and DNA.[7]
- **PEGylation:** The PEG chain can be attached to drugs or proteins to increase their stability, solubility, and circulation time in the body.[8]

- Drug Delivery Systems: This linker is integral to creating advanced drug delivery systems like PEGylated liposomes and nanoparticles.[8] The alkyne group allows for the conjugation of targeting ligands, enhancing the precision of therapeutic delivery.[8]

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - General Protocol

This protocol outlines a general procedure for conjugating **Propargyl-PEG6-Boc** to an azide-containing molecule.

Materials:

- **Propargyl-PEG6-Boc**
- Azide-containing molecule of interest
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA)
- Solvent (e.g., DMSO, DMF, water, or a mixture)

Procedure:

- Dissolve **Propargyl-PEG6-Boc** and the azide-containing molecule in the chosen solvent.
- Prepare a fresh solution of sodium ascorbate.
- Prepare a solution of CuSO₄ and TBTA (if used). TBTA is a ligand that stabilizes the Cu(I) oxidation state.
- Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

- Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.
- Once the reaction is complete, the desired conjugate can be purified using appropriate chromatographic techniques.

Note: The reaction is generally insensitive to pH in the range of 4-11 and can be performed in aqueous buffers.^[7]

Boc Deprotection

The Boc (tert-Butyloxycarbonyl) protecting group can be removed under mild acidic conditions to yield a free amine, which can then be used for further conjugation.

Materials:

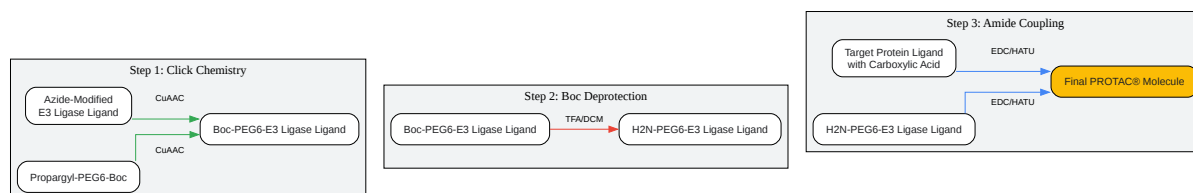
- Boc-protected compound (e.g., the product from the CuAAC reaction)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

Procedure:

- Dissolve the Boc-protected compound in DCM.
- Add an excess of TFA to the solution.
- Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.
- Upon completion, the solvent and excess TFA can be removed under reduced pressure.
- The resulting amine can be precipitated and washed with a non-polar solvent like diethyl ether.

Experimental Workflow: PROTAC® Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC® molecule using **Propargyl-PEG6-Boc** as a linker.



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Caption: A generalized workflow for PROTAC® synthesis.

This workflow demonstrates the sequential conjugation of an E3 ligase ligand and a target protein ligand to the **Propargyl-PEG6-Boc** linker. The process begins with a click chemistry reaction, followed by Boc deprotection to reveal a primary amine, and concludes with an amide coupling reaction to form the final PROTAC® molecule.

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References

- 1. t-Boc-N-Amido-PEG6-propargyl, 1262991-52-5 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Alkyne | BroadPharm [broadpharm.com]
- 7. interchim.fr [interchim.fr]
- 8. Propargyl PEG | Alkyne PEG, Click Chemistry Linkers | AxisPharm [axispharm.com]
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